molecular formula C18H28Cl2N2O2 B4411273 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4411273
M. Wt: 375.3 g/mol
InChI Key: WKGOQDZAJZKKMZ-UHFFFAOYSA-N
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Description

1-{2-[2-(2-Allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an allyl group, a chlorophenoxy group, and an ethoxyethyl chain, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-[2-[2-(2-chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2.ClH/c1-3-5-16-6-4-7-17(19)18(16)23-15-14-22-13-12-21-10-8-20(2)9-11-21;/h3-4,6-7H,1,5,8-15H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOQDZAJZKKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=CC=C2Cl)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-allyl-6-chlorophenol with ethylene oxide under basic conditions to form 2-(2-allyl-6-chlorophenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-chloroethyl ethyl ether in the presence of a base to form 2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl chloride.

    Piperazine Substitution: The final step involves the reaction of the ether intermediate with 4-methylpiperazine in the presence of a suitable solvent, such as dichloromethane, to yield the desired compound. The hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction: The chlorophenoxy group can be reduced to a phenol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, such as methyl iodide or ethyl bromide.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Phenols.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with various receptors, enzymes, or ion channels, depending on its structural features.

    Pathways Involved: The exact pathways can vary, but it may modulate signaling pathways, inhibit enzyme activity, or alter ion channel function, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-ethylpiperazine hydrochloride
  • 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-phenylpiperazine hydrochloride

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the piperazine ring, which can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

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